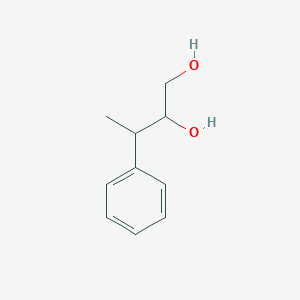
(r)-2-Bromo-4-(1-hydroxyethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
化学反応の分析
Types of Reactions
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 2-bromo-4-[(1R)-1-oxoethyl]-6-methoxyphenol.
Reduction: 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Substitution: 2-methoxy-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
科学的研究の応用
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The presence of the bromine atom and hydroxyethyl group can enhance its binding affinity to specific targets, leading to increased efficacy.
類似化合物との比較
Similar Compounds
2-bromo-4-hydroxyphenol: Lacks the hydroxyethyl and methoxy groups, resulting in different chemical and biological properties.
4-[(1R)-1-hydroxyethyl]-6-methoxyphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-bromo-6-methoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and biological activity.
Uniqueness
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, hydroxyethyl group, and methoxy group allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C9H11BrO3 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m1/s1 |
InChIキー |
JMVYQYLJYQOXEO-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C(=C1)Br)O)OC)O |
正規SMILES |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


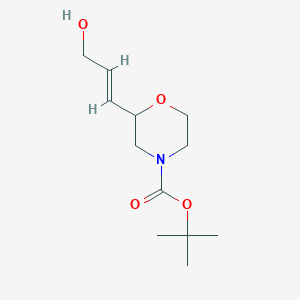



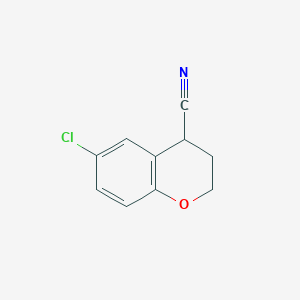
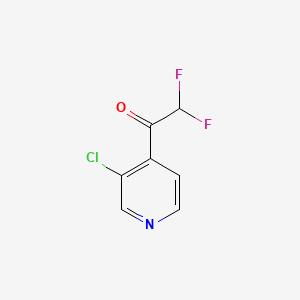
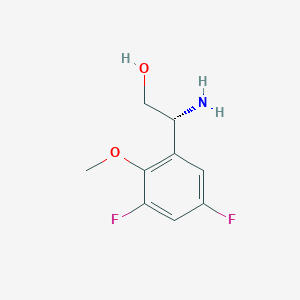
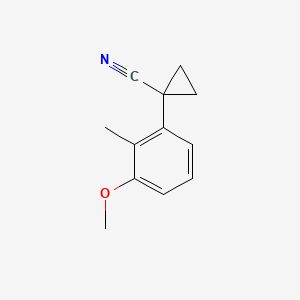
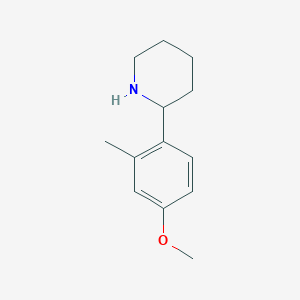

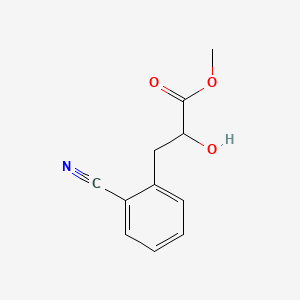
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
